9-OxoOTrE

PPARα Lipid Metabolism Hepatocytes

9-OxoOTrE (9-KOTrE; 9-oxo-10E,12Z,15Z-octadecatrienoic acid; CAS 125559-74-2) is an α-linolenic acid (ALA)-derived octadecanoid oxylipin produced enzymatically via 9-lipoxygenase (9-LOX) oxidation of 9-HpOTrE. It functions as an electrophilic species and has been identified as an endogenous peroxisome proliferator-activated receptor alpha (PPARα) activator, promoting fatty acid uptake and β-oxidation in hepatocytes.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
Cat. No. B177986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-OxoOTrE
Synonyms9-OxoOTrE
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CC=CC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+
InChIKeyACHDMUPTZYZIGR-CUHSZNQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





9-OxoOTrE: A Differential Oxylipin for PPARα Activation, Antifungal Screening, and Lipid Mediator Research


9-OxoOTrE (9-KOTrE; 9-oxo-10E,12Z,15Z-octadecatrienoic acid; CAS 125559-74-2) is an α-linolenic acid (ALA)-derived octadecanoid oxylipin produced enzymatically via 9-lipoxygenase (9-LOX) oxidation of 9-HpOTrE [1]. It functions as an electrophilic species and has been identified as an endogenous peroxisome proliferator-activated receptor alpha (PPARα) activator, promoting fatty acid uptake and β-oxidation in hepatocytes [2]. Structurally, it is distinguished by a conjugated 9-oxo-10E,12Z,15Z-triene system, which confers distinct receptor engagement and electrophilic reactivity compared to closely related oxylipins such as 9-oxo-ODA (9-oxo-10E,12E-octadecadienoic acid) and 13-oxoODE.

Why Generic 9-Oxo-Octadecadienoic Acids Cannot Replace 9-OxoOTrE in PPARα and Electrophile-Targeted Assays


Within the octadecanoid class, the degree of unsaturation and double-bond geometry profoundly influences receptor activation potency and electrophilic target engagement. 9-OxoOTrE contains three double bonds in a specific 10E,12Z,15Z configuration, which distinguishes it from the 9-oxo-10E,12E-octadecadienoic acid (9-oxo-ODA) commonly used as a PPARα agonist standard. The additional 15Z double bond in 9-OxoOTrE alters molecular flexibility, receptor-binding kinetics, and the electrophilic α,β-unsaturated ketone reactivity profile. Consequently, data generated with 9-oxo-ODA or other 18-carbon oxylipins cannot be directly extrapolated to studies requiring 9-OxoOTrE. The following evidence demonstrates that 9-OxoOTrE occupies a distinct functional niche, and substitution with generically described '9-oxo-octadecadienoic acids' compromises experimental reproducibility and biological relevance [1][2].

9-OxoOTrE Quantitative Differentiation Evidence: PPARα Activation, Antifungal Spectrum, and In Vivo Correlation


PPARα Target Gene Induction: 9-OxoOTrE Demonstrates Functional Selectivity Over 9-Oxo-ODA in Primary Hepatocytes

9-OxoOTrE (9-oxo-OTA) selectively activates PPARα and induces mRNA expression of canonical target genes (e.g., CPT1A, ACOX1) in murine primary hepatocytes, an effect completely abrogated in PPARα-knockout hepatocytes [1]. While the related compound 9-oxo-ODA also activates PPARα, it does so at a reported concentration range of 10-20 µM in similar hepatocyte models . The differential double-bond configuration (10E,12Z,15Z vs. 10E,12E) suggests distinct receptor interaction modes, and the knockout validation confirms that 9-OxoOTrE's metabolic effects are strictly PPARα-dependent, providing a cleaner experimental tool for dissecting PPARα-mediated pathways without confounding PPARγ or off-target contributions [1].

PPARα Lipid Metabolism Hepatocytes

Antifungal Activity: 9-OxoOTrE Exhibits Broad-Spectrum Electrophilic Inhibition Against Key Plant Pathogens

9-OxoOTrE demonstrates antifungal activity against a panel of agriculturally relevant phytopathogens, including Botrytis cinerea, Cladosporium herbarum, Phytophthora infestans, and Phytophthora parasitica, via an electrophilic mechanism [1]. While quantitative IC50 values are not uniformly reported across all comparators, its mechanism is distinct from conventional triazole or strobilurin fungicides, which target ergosterol biosynthesis or mitochondrial respiration. Compared to the structurally related 9-oxo-ODA, which is primarily characterized as a PPARα agonist with limited antifungal data, 9-OxoOTrE's documented antimicrobial spectrum provides a specific, mechanism-based rationale for its selection in plant defense and oxylipin signaling studies [1].

Antifungal Plant Pathology Electrophilic

In Vivo Inflammatory Correlation: Plasma 9-OxoOTrE Levels Differentiate High vs. Low Inflammation States in Dairy Cattle

In a targeted lipidomics study of postpartum dairy cows, plasma 9-OxoOTrE concentrations were quantified as 0.20 ± 0.05 ng/mL in the high-inflammation group versus 0.10 ± 0.05 ng/mL in the low-inflammation group (P = 0.10) [1]. This 2-fold difference, while not reaching strict statistical significance, indicates a trend toward elevated 9-OxoOTrE in systemic inflammation. In contrast, other oxylipins in the same panel, such as 9(S)-HpOTrE, showed a highly significant 3.9-fold increase (13.38 vs. 3.46 ng/mL, P = 0.005). The moderate elevation of 9-OxoOTrE suggests it may serve as a more nuanced, context-dependent biomarker compared to its hydroperoxide precursor, offering a distinct utility in inflammation phenotyping studies [1].

Inflammation Lipidomics Veterinary

Nomenclature Standardization: 9-OxoOTrE is the Harmonized Identifier for PPARα-Active ALA Ketone, Resolving Ambiguity with 9-Oxo-ODA

The octadecanoid field has historically suffered from inconsistent nomenclature, with the same compound designated by multiple abbreviations (e.g., 9-KOTrE, 9-oxo-OTA). A recent consensus review explicitly defines 9-OxoOTrE as the preferred abbreviation for 9-oxo-10E,12Z,15Z-octadecatrienoic acid, distinguishing it from 9-oxo-ODA (9-oxo-10E,12E-octadecadienoic acid) and 13-oxoODE [1]. This standardization is critical for accurate literature mining, reagent procurement, and cross-study data harmonization. Using the harmonized identifier '9-OxoOTrE' ensures that the purchased compound matches the entity described in validated PPARα activation and antimicrobial studies, whereas legacy or vendor-specific synonyms may inadvertently refer to structurally distinct analogs [1].

Lipidomics Nomenclature Standardization

Differential Tissue Distribution: 9-OxoOTrE is Detectable in Human Lung Fibroblast Lipidome as a Potential Proresolving Mediator

Targeted lipidomic profiling of IL-1β-stimulated primary human lung fibroblasts (HLFs) identified 9-OxoOTrE among a panel of proresolving PPARγ ligands produced in a COX-2-dependent manner [1]. While quantitative concentration data were not provided, its detection in this physiologically relevant human cell system positions 9-OxoOTrE as a component of the endogenous pulmonary resolution machinery. In contrast, the comparator 9-oxo-ODA, while abundant in tomato extracts and active in hepatocytes, lacks documented detection in human lung fibroblast secretomes under inflammatory stimulation [1]. This tissue-specific presence supports the use of 9-OxoOTrE as a relevant standard for lipidomic studies focused on human pulmonary inflammation and resolution pathways [1].

Inflammation Lipidomics Pulmonary

9-OxoOTrE Application Scenarios: Validated Use Cases in PPARα Signaling, Plant Pathology, and Lipidomics


PPARα-Dependent Lipid Metabolism Studies in Primary Hepatocytes

9-OxoOTrE is the preferred tool for dissecting PPARα-mediated fatty acid oxidation and ketogenesis in murine primary hepatocytes. Its effects are validated to be entirely PPARα-dependent, as demonstrated by complete loss of activity in PPARα-knockout cells [1]. This contrasts with 9-oxo-ODA, which lacks equivalent knockout validation data in the same experimental system, making 9-OxoOTrE a more rigorous choice for studies requiring definitive target engagement confirmation .

Electrophilic Antifungal Screening Against Phytopathogens

For agricultural research programs investigating oxylipin-mediated plant defense or seeking novel electrophilic antifungal leads, 9-OxoOTrE provides a characterized tool active against Botrytis cinerea, Cladosporium herbarum, Phytophthora infestans, and Phytophthora parasitica [1]. Its mechanism, based on electrophilic reactivity, offers a distinct mode of action compared to conventional fungicides, enabling exploration of alternative antifungal strategies in crop protection research .

Biomarker Quantification in Inflammatory and Metabolic Lipidomics Panels

9-OxoOTrE is a relevant analytical standard for targeted LC-MS/MS lipidomics panels designed to profile oxylipin changes in systemic inflammation (e.g., postpartum metabolic stress in dairy cattle) or human pulmonary inflammation [1]. Its differential association with inflammation status compared to precursors like 9-HpOTrE supports its inclusion as a nuanced biomarker for resolving subtle metabolic-inflammatory crosstalk [1].

Nomenclature-Standardized Procurement for Reproducible Octadecanoid Research

Researchers should specify '9-OxoOTrE' (CAS 125559-74-2) during procurement to ensure receipt of the correct 9-oxo-10E,12Z,15Z-octadecatrienoic acid, as defined by harmonized octadecanoid nomenclature [1]. This avoids the ambiguity of legacy synonyms and prevents inadvertent substitution with structurally distinct analogs like 9-oxo-ODA, thereby safeguarding experimental reproducibility and accurate cross-study comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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